(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid
Description
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid is a chiral, Fmoc-protected amino acid derivative featuring a 3-fluorophenyl substituent at the α-carbon. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protecting group in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and easy removal under mild acidic conditions . The R-configuration at the chiral center and the 3-fluoro-phenyl substituent confer distinct steric, electronic, and hydrophobic properties, making this compound valuable in designing peptides with tailored bioactivity or stability.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGWCADGCJCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Phg(3-F)-OH typically involves the protection of the amino group of phenylglycine with the Fmoc group. This can be achieved through the reaction of phenylglycine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the Fmoc group .
Industrial Production Methods
Industrial production of Fmoc-DL-Phg(3-F)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-Phg(3-F)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where Fmoc-DL-Phg(3-F)-OH acts as one of the building blocks .
Scientific Research Applications
Fmoc-DL-Phg(3-F)-OH is extensively used in:
Peptide Synthesis: As a building block in the synthesis of peptides and peptidomimetics.
Drug Development: In the design and synthesis of novel therapeutic agents.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of Fmoc-DL-Phg(3-F)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence electronic effects, hydrophobicity, and steric interactions. Key analogs include:
Key Observations :
- Fluorine vs. Chlorine : The 3-fluoro substituent (target compound) offers lower steric hindrance and higher electronegativity than chlorine, favoring tighter binding in hydrophobic pockets .
- Hydroxyl vs.
- Multi-halogenated analogs (e.g., 2,4-difluoro in ) exhibit increased hydrophobicity, which may enhance interactions with lipid-rich environments but reduce water solubility.
Stereochemical Variations
The R/S configuration at the α-carbon critically impacts molecular recognition in chiral environments:
Backbone Modifications
Variations in the carboxylic acid backbone influence flexibility and functional group spacing:
- Butanoic Acid Derivatives: and describe analogs with 4-(2-fluorophenyl)butanoic acid and 4-[3-(trifluoromethyl)phenyl]butanoic acid backbones.
- Pyridinyl and Oxane Derivatives : and feature heterocyclic backbones (e.g., pyridin-2-one), which introduce planar rigidity and alter electronic distribution compared to phenyl-based analogs .
Biological Activity
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid is a chiral compound with significant structural features that contribute to its biological activity. This compound, often referred to as Fmoc-3-fluoro-phenyl-acetic acid, is primarily utilized in peptide synthesis due to its fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the fluorophenyl group enhances its potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C23H18FNO4
- Molecular Weight : 391.4 g/mol
- CAS Number : 1260608-92-1
- IUPAC Name : 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The compound's structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding with target biomolecules.
Potential Biological Activities
- Antitumor Activity : Compounds similar in structure have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The fluorinated phenyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.
- Enzyme Inhibition : Studies suggest that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- In Vitro Studies : Research demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Protein Binding Studies : Using surface plasmon resonance (SPR) techniques, it was found that this compound binds selectively to certain proteins involved in signal transduction, suggesting its potential as a therapeutic agent in targeted therapies.
- Animal Models : In vivo studies using murine models indicated that administration of this compound led to reduced tumor size and improved survival rates compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-Phenylalanine | Contains a phenyl group | Naturally occurring amino acid |
| (S)-Fluorophenylalanine | Similar fluorinated structure | Potentially different biological activities |
| Fmoc-Tyrosine | Contains Fmoc protection | Widely used in peptide synthesis |
| 3-Fluorophenol | Simple fluorinated aromatic | Precursor in various chemical reactions |
The combination of chirality, protective groups, and fluorinated substituents in this compound may confer distinct reactivity and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
